molecular formula C15H15N3O3 B12747807 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester CAS No. 141234-43-7

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester

Cat. No.: B12747807
CAS No.: 141234-43-7
M. Wt: 285.30 g/mol
InChI Key: FANAEEVKOOJGRZ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core fused with a carboxylic acid ester group, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through an intramolecular cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

Imidazo[1,2-a]pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester is unique due to its specific structural features and the presence of the ethyl ester group. This makes it distinct from other imidazo[1,2-a]pyrimidine derivatives and contributes to its unique biological and chemical properties .

Properties

CAS No.

141234-43-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 5-oxo-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15N3O3/c1-2-21-14(20)12-10-16-15-17(8-9-18(15)13(12)19)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

FANAEEVKOOJGRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N(CCN2C1=O)C3=CC=CC=C3

Origin of Product

United States

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